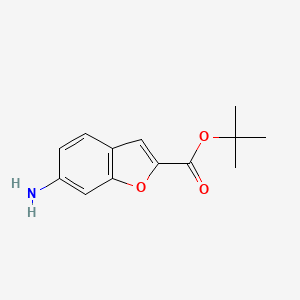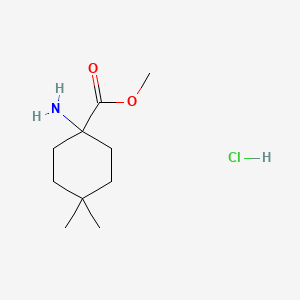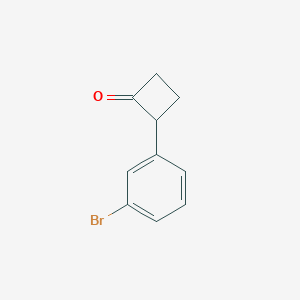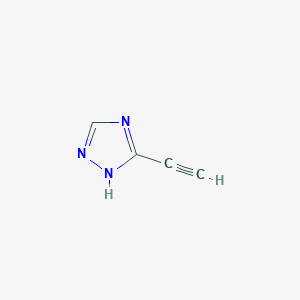![molecular formula C10H7FN2O2S B13497999 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with a thiazole derivative. One common method includes the condensation of 3-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with the synthesis of bacterial cell walls, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
3-Fluorophenylacetic acid: Used as a building block in organic synthesis.
Thiazole derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness
2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid stands out due to the presence of both the fluorophenyl and thiazole moieties, which contribute to its enhanced stability and biological activity. The combination of these functional groups makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C10H7FN2O2S |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-fluoroanilino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
MLBCNAGVAQRPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)



amine](/img/structure/B13497924.png)

![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)



![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)


![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
